molecular formula C8H10FNO3S B13726630 N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide

N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide

Cat. No.: B13726630
M. Wt: 219.24 g/mol
InChI Key: OBIJSOJFPMVEFL-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the ethyl, fluoro, and hydroxy groups in this compound makes it unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide typically involves the reaction of 3-fluoro-4-hydroxybenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the metal ion present in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-fluoro-4-hydroxybenzenesulfonamide is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to other sulfonamides. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and enzyme inhibition studies.

Properties

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

N-ethyl-3-fluoro-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H10FNO3S/c1-2-10-14(12,13)6-3-4-8(11)7(9)5-6/h3-5,10-11H,2H2,1H3

InChI Key

OBIJSOJFPMVEFL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)O)F

Origin of Product

United States

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